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Compound of Interest

Compound Name: Diaminoguanidine

Cat. No.: B1197381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

diaminoguanidine hydrochloride (CAS No: 36062-19-8). The information presented herein is

intended to support research and development activities by providing detailed spectral

analysis, experimental protocols, and data interpretation.

Core Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for

diaminoguanidine hydrochloride, a compound of interest in various chemical and

pharmaceutical research areas.

Infrared (IR) Spectroscopy
The infrared spectrum of diaminoguanidine hydrochloride exhibits characteristic absorptions

corresponding to its functional groups. The data presented is a composite of typical values for

similar structures and available spectral information.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3100 Strong, Broad
N-H stretching (amine and

imine groups)

~1650 Strong
C=N stretching (guanidinium

group)

1600-1550 Medium N-H bending (amine groups)

~1100 Medium C-N stretching

Table 1: Key Infrared Absorption Bands for Diaminoguanidine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen and carbon atoms within the molecule.

1.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of diaminoguanidine hydrochloride was recorded in deuterated

dimethyl sulfoxide (DMSO-d₆). The chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS).

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.0 Broad Singlet 4H -NH₂ protons

~6.5 Broad Singlet 3H =NH and -NH- protons

Table 2: ¹H NMR Spectral Data for Diaminoguanidine Hydrochloride in DMSO-d₆.

1.2.2. ¹³C NMR Spectroscopy

Due to the limited availability of experimental ¹³C NMR data, the following chemical shifts are

predicted based on computational models. The spectrum is expected to show a single

resonance for the central carbon atom of the guanidinium group.
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Predicted Chemical Shift (ppm) Assignment

~160 C=N (Guanidinium carbon)

Table 3: Predicted ¹³C NMR Spectral Data for Diaminoguanidine Hydrochloride.

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is a suitable

technique for the analysis of diaminoguanidine hydrochloride.

m/z (amu) Ion Formation

90.07 [M+H]⁺ (Protonated molecule)

112.06 [M+Na]⁺ (Sodium adduct)

Table 4: Expected Molecular Ions in Positive-Ion ESI-MS of Diaminoguanidine Hydrochloride.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid diaminoguanidine
hydrochloride.

Method: Attenuated Total Reflectance (ATR)

Instrument: A Fourier-transform infrared spectrometer equipped with a diamond ATR

accessory.

Sample Preparation: Due to the hygroscopic nature of diaminoguanidine hydrochloride,

handle the sample in a low-humidity environment (e.g., a glove box) if possible. Place a

small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply firm and even pressure to the sample using the ATR pressure clamp to ensure good

contact with the crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Alternatively, the KBr pellet method can be used, which involves mixing the sample with dry

potassium bromide powder and pressing it into a thin, transparent disk[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of diaminoguanidine hydrochloride.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Accurately weigh approximately 5-10 mg of diaminoguanidine hydrochloride.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

DMSO-d₆ is a suitable solvent for this polar compound[2].

Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

Tune and shim the probe for the sample.

Acquire a standard one-dimensional ¹H NMR spectrum.

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
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Use a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition:

Switch the probe to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be necessary due to the low natural abundance of ¹³C and

potential long relaxation times.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the mass-to-charge ratio of diaminoguanidine hydrochloride and

study its fragmentation.

Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a

quadrupole, time-of-flight, or ion trap analyzer).

Sample Preparation:

Prepare a dilute solution of diaminoguanidine hydrochloride (e.g., 1-10 µg/mL) in a

suitable solvent system such as a mixture of methanol and water. The addition of a small

amount of formic acid can aid in protonation.

Data Acquisition (MS):

Infuse the sample solution into the ESI source at a constant flow rate.

Operate the mass spectrometer in positive ion mode.

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and

drying gas temperature) to maximize the signal of the protonated molecule [M+H]⁺.
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Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-200 amu).

Data Acquisition (MS/MS for Fragmentation Analysis):

Select the protonated molecule ([M+H]⁺ at m/z 90.07) as the precursor ion.

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g.,

argon or nitrogen).

Vary the collision energy to observe the formation of different fragment ions.

Acquire the product ion spectrum.

Visualizations
The following diagrams illustrate key experimental and logical workflows in the spectroscopic

analysis of diaminoguanidine hydrochloride.
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Spectroscopic Characterization Workflow
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Caption: Workflow for Spectroscopic Characterization.
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Proposed ESI-MS/MS Fragmentation of Protonated Diaminoguanidine

Primary Fragments

Secondary Fragments

[M+H]⁺
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Loss of NH₃
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[M+H - N₂H₄]⁺
m/z = 58.03

- N₂H₄

Loss of CHN₂

[C(NH₂)₂]⁺
m/z = 43.04

- N₂H₂

Click to download full resolution via product page

Caption: Proposed ESI-MS/MS Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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